molecular formula C19H15N3O4 B7533393 Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate

Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate

Cat. No. B7533393
M. Wt: 349.3 g/mol
InChI Key: DLWNLKKRVHNWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate, also known as OBFC, is a chemical compound that has been widely studied for its potential applications in various fields of science. OBFC is a benzofuran derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate has been shown to exert its biological effects through various mechanisms. One of the proposed mechanisms of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate inhibits the activity of COX-2, which is involved in the inflammatory response. Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate exhibits anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate has several advantages for use in laboratory experiments. Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate also has some limitations. Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood.

Future Directions

There are several future directions for research on Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate. One potential direction is the further investigation of its anti-inflammatory and analgesic activities, as well as its potential use as a diagnostic agent in imaging studies. Another potential direction is the development of Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate derivatives with improved potency and selectivity for specific biological targets. Additionally, further studies are needed to fully understand the potential side effects of Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate and its derivatives.

Synthesis Methods

Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate can be synthesized using a variety of methods, including the reaction of 3-(chloromethyl)-1-benzofuran-2-carboxylic acid ethyl ester with 4-amino-1,2,3-benzotriazin-3-one in the presence of triethylamine. This reaction yields Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate as a white solid, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate has also been studied for its potential use as a diagnostic agent in imaging studies.

properties

IUPAC Name

ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-2-25-19(24)17-14(12-7-4-6-10-16(12)26-17)11-22-18(23)13-8-3-5-9-15(13)20-21-22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWNLKKRVHNWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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